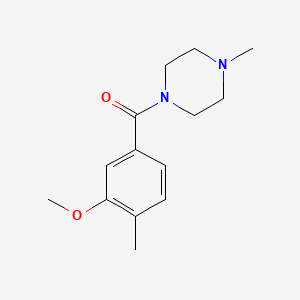
(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H20N2O2 It is known for its unique structure, which combines a methoxy-substituted phenyl ring with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3-methoxy-4-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of (3-Hydroxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone.
Reduction: Formation of (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- (3-Methoxy-4-methylphenyl)(piperazin-1-yl)methanone
- (3-Fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
- (3-Methoxy-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(3-Methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy-substituted phenyl ring and a piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(3-methoxy-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-5-12(10-13(11)18-3)14(17)16-8-6-15(2)7-9-16/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSRJBJLBCMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

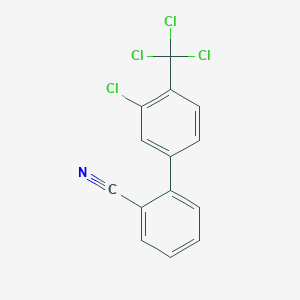


![tert-Butyl (benzo[d][1,3]dioxol-5-ylmethyl)carbamate](/img/structure/B6320480.png)

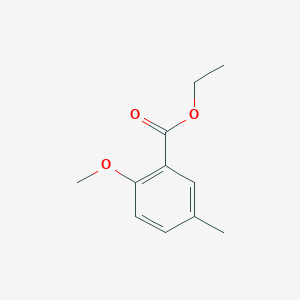
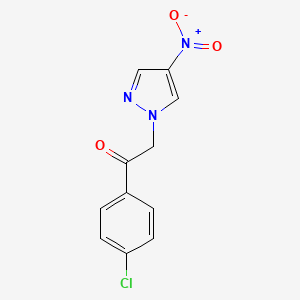
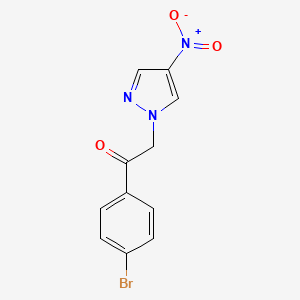
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)


